2-Methyl-3-(trifluoromethyl)aniline, also known as Flunixin Impurity B or 3-amino-2-methylbenzotrifluoride, is a highly specialized fluorinated aromatic building block. Characterized by a unique 1,2,3-substitution pattern on the benzene ring, it presents a melting point of 38-42 °C and functions as a critical intermediate in both pharmaceutical manufacturing and advanced catalytic methodologies . In industrial procurement, its primary value lies in its non-substitutable role as the core precursor for the veterinary non-steroidal anti-inflammatory drug (NSAID) Flunixin, where its precise steric and electronic profile dictates the final API's pharmacological activity[1]. Furthermore, its distinct electronic properties enable its use as a highly efficient transient directing group (TDG) in transition-metal-catalyzed C-H functionalizations, making it a valuable reagent for scale-up syntheses of complex heterocycles [2].
In both commercial API manufacturing and advanced synthetic methodologies, generic substitution of 2-methyl-3-(trifluoromethyl)aniline with simpler analogs like 3-(trifluoromethyl)aniline or 2-methylaniline universally fails [1]. In the synthesis of Flunixin, the specific ortho-methyl and meta-trifluoromethyl groups are strictly required to achieve the correct spatial orientation for COX inhibition; utilizing an analog missing either group results in a non-compliant, pharmacologically inactive molecular entity that cannot be legally sold as Flunixin[2]. Similarly, when employed as a transient directing group in ruthenium-catalyzed C-H alkylations, the precise steric bulk of the 2-methyl group combined with the electron-withdrawing nature of the 3-trifluoromethyl group is essential for optimal reversible imine formation. Substituting this compound with unsubstituted aniline or standard amino acids disrupts the catalytic cycle, leading to drastically reduced yields or complete reaction failure [3].
The synthesis of the veterinary NSAID Flunixin relies exclusively on the Ullmann coupling of 2-chloronicotinic acid with 2-methyl-3-(trifluoromethyl)aniline. Recent catalytic advancements using perfluorinated sulfonic acid resins at 65-70 °C demonstrate that this specific precursor achieves up to a 97% yield of the target API [1]. Attempting to use in-class substitutes such as 3-(trifluoromethyl)aniline or 2-methylaniline yields 0% of the compliant Flunixin API, as the resulting molecules lack the required 1,2,3-substitution pattern essential for COX-inhibiting activity and regulatory approval[2].
| Evidence Dimension | Target API Yield & Specificity |
| Target Compound Data | 97% yield of compliant Flunixin API |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline (0% yield of Flunixin API) |
| Quantified Difference | 97% vs 0% compliant API formation |
| Conditions | Ullmann coupling with 2-chloronicotinic acid catalyzed by perfluorinated sulfonic acid resin at 65-70 °C |
Procurement for veterinary NSAID manufacturing strictly requires this exact CAS to meet pharmacopeial standards and regulatory requirements for Flunixin.
In the synthesis of complex pyrrolidines via ruthenium-catalyzed ortho-C(sp2)-H alkylation of benzaldehydes with maleimides, 2-methyl-3-(trifluoromethyl)aniline serves as an optimal transient directing group (TDG). It outperforms other anilines and amino acids by perfectly balancing the electronic and steric requirements for reversible imine formation, enabling moderate to excellent yields (45%–92%) across a library of 46 different compounds [1]. In contrast, using alternative anilines or standard amino acids as TDGs results in significantly lower yields or reaction failure due to suboptimal imine reversibility [2].
| Evidence Dimension | Pyrrolidine Synthesis Yield |
| Target Compound Data | 45%-92% yield across 46 compounds |
| Comparator Or Baseline | Unsubstituted anilines or standard amino acids |
| Quantified Difference | Up to 92% yield vs significantly lower yields for suboptimal TDGs |
| Conditions | Ru-catalyzed ortho-C(sp2)-H alkylation of benzaldehyde with maleimides (0.5 mol% Ru, 100 mmol scale) |
For synthetic chemists designing pyrrolidine libraries, this compound provides the optimal steric and electronic balance for reversible imine formation, maximizing atom economy and scale-up efficiency.
2-Methyl-3-(trifluoromethyl)aniline is utilized as a highly specific reactant in the synthesis of N'-3-(trifluoromethyl)phenyl-N-aryl-N'-methylguanidine derivatives, which serve as prospective PET radioligands for the open channel of the NMDA receptor [1]. The distinct steric bulk and electronic properties imparted by the 2-methyl and 3-trifluoromethyl groups are critical for maintaining high binding affinity to the receptor target. Substituting this precursor with simpler anilines lacking these specific functional groups results in a loss of the required structure-affinity relationship, rendering the resulting radioligands ineffective for neurodegenerative disease imaging [2].
| Evidence Dimension | Receptor Binding Affinity (Structure-Affinity Relationship) |
| Target Compound Data | Enables specific high-affinity binding to the NMDA receptor open channel |
| Comparator Or Baseline | Simpler aniline derivatives lacking the 2-methyl or 3-trifluoromethyl groups |
| Quantified Difference | High target affinity vs. loss of binding affinity |
| Conditions | Synthesis and evaluation of methylguanidine derivatives for PET imaging of the NMDA receptor |
For radiopharmaceutical development, the precise steric bulk of the 2-methyl and 3-trifluoromethyl groups is non-negotiable for achieving the target receptor affinity required for effective PET imaging.
As the essential starting material for the Ullmann coupling with 2-chloronicotinic acid, this compound is strictly required for the industrial-scale synthesis of the veterinary NSAID Flunixin [1]. Its precise substitution pattern ensures that the final API meets all regulatory and pharmacopeial standards.
Due to its optimal steric and electronic properties for reversible imine formation, this compound is highly effective as a transient directing group (TDG) in ruthenium-catalyzed C-H functionalizations [2]. It is particularly valuable for the atom-economical scale-up synthesis of complex pyrrolidine libraries.
The distinct structural features of this compound make it a critical precursor for synthesizing methylguanidine derivatives used as PET radioligands [3]. These radioligands are designed to target the NMDA receptor open channel for imaging applications related to Alzheimer's disease and epilepsy.
Corrosive;Acute Toxic;Irritant